1,2-Dichloro-4-(dichloromethyl)benzene

描述

Contextualizing Halogenated Aromatic Compounds in Modern Organic Chemistry

Halogenated aromatic compounds, which feature one or more halogen atoms bonded to a benzene (B151609) ring, are a major class of chemicals with extensive use in synthesis. cdhfinechemical.com The introduction of halogens like chlorine significantly alters the electronic properties of the aromatic ring. Due to the high electronegativity of halogens, they exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. nih.govnih.gov This modification of reactivity is a fundamental tool in organic synthesis, allowing for controlled and selective chemical transformations. These compounds are pivotal intermediates in the manufacturing of numerous products, including pharmaceuticals, dyes, and agrochemicals. chemicalbook.comguidechem.com

Structural Classification and Unique Features within Dichloromethylated Benzenes

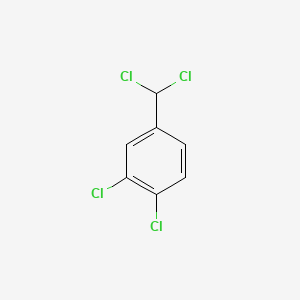

1,2-Dichloro-4-(dichloromethyl)benzene is a member of the dichloromethylated benzene family. Its structure consists of a benzene ring with chlorine atoms at the 1 and 2 positions and, crucially, a dichloromethyl group (-CHCl₂) at the 4 position. This dichloromethyl group is a key structural feature; it is a strong electron-withdrawing group, further influencing the reactivity of the benzene ring. thermofisher.com Unlike a simple alkyl group which would activate the ring, the dichloromethyl group deactivates it towards further electrophilic substitution. The primary unique feature of the dichloromethyl group is its identity as a "masked" or latent aldehyde. This functionality allows it to be carried through various synthetic steps before being converted to the highly useful aldehyde group under specific conditions.

Academic and Research Significance as a Versatile Synthetic Intermediate

The research significance of this compound is almost entirely derived from its role as a versatile synthetic intermediate. Its structure provides two key sites for chemical reactions: the dichlorinated benzene ring and the dichloromethyl group. The most prominent application is the conversion of the dichloromethyl group into an aldehyde functional group. This transformation provides a direct pathway to 3,4-dichlorobenzaldehyde (B146584), a valuable precursor for various fine chemicals. For example, 3,4-dichlorobenzaldehyde is used in the synthesis of certain fungicides and other agrochemicals, as well as in the pharmaceutical industry. cdhfinechemical.comorgsyn.org

Chemical Properties of this compound

The fundamental properties of this compound are critical for its use in a laboratory or industrial setting.

| Property | Value |

| Molecular Formula | C₇H₄Cl₄ |

| Molecular Weight | 229.92 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~258-260 °C (Predicted/Unconfirmed) |

| Density | ~1.5 g/cm³ (Predicted/Unconfirmed) |

| CAS Number | 2741-63-1 |

Note: Precise experimental physical properties for this specific isomer are not consistently available across chemical databases. Values are based on predictions and data for closely related isomers.

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the side-chain chlorination of 3,4-dichlorotoluene (B105583). nih.gov This process is a free-radical substitution reaction, typically initiated by ultraviolet (UV) light or a chemical radical initiator. uni.lu

The mechanism involves three key stages:

Initiation: The process begins with the homolytic cleavage of chlorine molecules (Cl₂) by UV light to form two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 3,4-dichlorotoluene, forming a stable molecule of hydrogen chloride (HCl) and a 3,4-dichlorobenzyl radical. This radical then reacts with another molecule of Cl₂, transferring a chlorine atom to the radical to form 1,2-dichloro-4-(chloromethyl)benzene and generating a new chlorine radical, which continues the chain reaction. This process can occur a second time to convert the chloromethyl group (-CH₂Cl) into the dichloromethyl group (-CHCl₂).

Termination: The reaction concludes when two radicals combine, ending the chain.

Controlling the reaction conditions, such as the stoichiometry of chlorine and the reaction time, is essential to maximize the yield of the desired dichloromethylated product and minimize the formation of monochlorinated or trichlorinated byproducts.

Applications in Organic Synthesis

The utility of this compound in organic synthesis is centered on the reactivity of the dichloromethyl group, which functions as a stable precursor to an aldehyde.

The most significant application is its hydrolysis to produce 3,4-dichlorobenzaldehyde. guidechem.comorgsyn.org This conversion is typically accomplished by heating the compound in the presence of water, often with an acid catalyst like sulfuric acid. The two chlorine atoms on the benzylic carbon are replaced by oxygen, forming the aldehyde.

This resulting product, 3,4-dichlorobenzaldehyde, is a key intermediate in the chemical industry. It is used in the synthesis of various agrochemicals, including fungicides and herbicides, and serves as a building block for certain pharmaceutical compounds and dyes. orgsyn.org This two-step pathway, from 3,4-dichlorotoluene to 3,4-dichlorobenzaldehyde via this compound, represents an efficient method for introducing an aldehyde group onto a dichlorinated aromatic ring.

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-4-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPBAWYATBAOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069147 | |

| Record name | Benzene, 1,2-dichloro-4-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-84-3 | |

| Record name | 1,2-Dichloro-4-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-(dichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dichloro-4-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,2 Dichloro 4 Dichloromethyl Benzene

Direct Halogenation Strategies for Aryl Dichloromethylation

Direct halogenation of an aromatic methyl group, specifically dichloromethylation, is achieved via a free radical substitution mechanism. This strategy is distinct from ring halogenation, which is an electrophilic substitution process. For the synthesis of 1,2-dichloro-4-(dichloromethyl)benzene, the precursor molecule, 3,4-dichlorotoluene (B105583) (1,2-dichloro-4-methylbenzene), undergoes side-chain chlorination. libretexts.orgnist.gov

This reaction is initiated by a source of energy, typically ultraviolet (UV) light, which cleaves chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). chemguide.co.uklibretexts.org These radicals then abstract a hydrogen atom from the methyl group of 3,4-dichlorotoluene, forming a benzyl-type radical. This radical subsequently reacts with another chlorine molecule to yield 1,2-dichloro-4-(chloromethyl)benzene and a new chlorine radical, propagating the chain reaction. libretexts.orgdocbrown.info The process continues, with the monochlorinated product being further chlorinated to the desired this compound. chemguide.co.uk The reaction must be carefully monitored to prevent the formation of the over-chlorinated byproduct, 1,2-dichloro-4-(trichloromethyl)benzene. libretexts.org

Chloromethylation Reactions of Substituted Benzene (B151609) Derivatives

While direct dichloromethylation is common, other routes involving initial chloromethylation followed by subsequent chlorination are also viable.

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to an aromatic ring. berkeley.edunih.gov While direct Friedel-Crafts dichloromethylation is not a standard procedure, the reaction can be used to synthesize key intermediates. For instance, 1,2-dichlorobenzene (B45396) can undergo a Friedel-Crafts reaction to introduce a functional group that is later converted to the dichloromethyl group.

A more direct application involves the synthesis of the precursor 1,2-dichloro-4-(chloromethyl)benzene, also known as 3,4-dichlorobenzyl chloride. sigmaaldrich.comchemicalbook.com This intermediate can be prepared through various synthetic pathways, including those derived from Friedel-Crafts principles, although direct chloromethylation of 1,2-dichlorobenzene is challenging due to the deactivating nature of the chlorine substituents. A more common multi-step approach begins with a different precursor, such as the chlorination of toluene (B28343) to form benzyl (B1604629) chloride, which can then be subjected to ring chlorination. However, controlling the regioselectivity of this ring chlorination can be difficult.

This method represents the most direct and widely employed strategy for converting 3,4-dichlorotoluene into this compound. The reaction is a photochemical process that occurs when chlorine gas is bubbled through liquid 3,4-dichlorotoluene while being irradiated with UV light. chemguide.co.uk

The mechanism is a free-radical chain reaction:

Initiation: UV light provides the energy to split a chlorine molecule into two chlorine radicals. libretexts.org Cl₂ + UV light → 2Cl•

Propagation: A chlorine radical abstracts a hydrogen from the methyl group of 3,4-dichlorotoluene (or its chlorinated derivatives). The resulting benzylic radical then reacts with a chlorine molecule. This two-step propagation cycle repeats. chemguide.co.uk C₆H₃Cl₂CH₃ + Cl• → C₆H₃Cl₂CH₂• + HCl C₆H₃Cl₂CH₂• + Cl₂ → C₆H₃Cl₂CH₂Cl + Cl• C₆H₃Cl₂CH₂Cl + Cl• → C₆H₃Cl₂CHCl• + HCl C₆H₃Cl₂CHCl• + Cl₂ → C₆H₃Cl₂CHCl₂ + Cl•

Termination: The reaction ceases when two radicals combine. docbrown.info 2Cl• → Cl₂ C₆H₃Cl₂CHCl• + Cl• → C₆H₃Cl₂CHCl₂

The reaction is typically performed by heating the dichlorotoluene to between 80-130°C while introducing chlorine gas under illumination. patsnap.com Radical initiators, such as azobisisobutyronitrile (AIBN), can also be used, sometimes in conjunction with light, to facilitate the reaction. patsnap.com

| Parameter | Condition | Reactant | Product | Yield/Selectivity | Reference |

| Initiator | UV Light | 2,4-dichlorotoluene | 2,4-dichlorobenzal chloride | Kinetic model developed | researchgate.net |

| Initiator | UV Light / AIBN | 2,4-dichlorotoluene | 2,4-dichlorobenzyl chloride | High conversion | patsnap.com |

| Temperature | 120-130°C | 2,4-dichlorotoluene | 2,4-dichlorobenzyl chloride | Reaction time 3-4 hours | patsnap.com |

| Progression | Excess Chlorine | (Chloromethyl)benzene | (Dichloromethyl)benzene | Stepwise substitution | chemguide.co.uk |

Multi-Step Synthesis from Diverse Aromatic Precursors

Beyond the direct chlorination of 3,4-dichlorotoluene, this compound can be conceptualized through multi-step synthetic pathways starting from different aromatic precursors. One such strategy involves the transformation of a carbonyl group. For example, a related isomer, 1-chloro-2-(dichloromethyl)benzene, can be synthesized by reacting o-chlorobenzophenone with phosphorus pentachloride (PCl₅). This suggests that 3,4-dichlorobenzaldehyde (B146584) or a corresponding ketone could serve as a precursor, with the dichloromethyl group being formed from the carbonyl functionality.

Another potential multi-step route involves building the molecule through sequential reactions. For instance, one could start with a simpler aromatic compound, introduce the required functional groups, and then perform the necessary chlorinations. A synthesis of a related compound, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, was achieved by first preparing 1,4-dichloro-2-ethoxybenzene (B1621750) and then performing a chloromethylation reaction. google.com This highlights the strategy of assembling the substituted benzene ring first, followed by modification of a side chain. Such complex syntheses are generally employed when the primary precursors are unavailable or when specific substitution patterns are difficult to achieve directly. nih.gov

Optimization of Reaction Conditions and Selectivity in Preparative Chemistry

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and selectivity. scielo.br In the context of the free-radical photochlorination of 3,4-dichlorotoluene, several parameters are critical.

Temperature: The reaction temperature influences the rate of chlorination. Temperatures are often maintained in the range of 130-170°C. prepchem.com Higher temperatures can increase reaction rates but may also lead to undesirable side reactions or over-chlorination.

Chlorine Flow Rate: The stoichiometry of chlorine is crucial. A controlled and gradual introduction of chlorine gas is necessary. Using an excess of chlorine will drive the reaction towards the formation of the trichloromethyl derivative. libretexts.org Monitoring the reaction progress, for instance by tracking the weight gain of the reaction mixture, allows for the chlorination to be stopped once the desired degree of substitution is achieved. prepchem.com

Catalyst/Initiator: While photochlorination is common, the presence of certain catalysts can alter the reaction pathway. For example, Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) catalyze electrophilic substitution on the aromatic ring, a competing and undesirable reaction. researchgate.netgoogle.comyoutube.com Therefore, their presence must be avoided for side-chain chlorination. prepchem.com For radical-mediated reactions not relying on light, the concentration of the initiator (e.g., AIBN) is a key variable. patsnap.com

The primary challenge is achieving high selectivity for the dichloromethyl compound over the monochloro- and trichloro- byproducts. Since the reaction proceeds stepwise, the reaction mixture will inevitably contain a distribution of these compounds. chemguide.co.uk Fractional distillation is typically required to separate the desired this compound from the starting material and other chlorinated products. prepchem.com

Chemical Reactivity and Mechanistic Investigations of 1,2 Dichloro 4 Dichloromethyl Benzene

Electrophilic Aromatic Substitution Patterns and Regiochemical Control

The aromatic ring of 1,2-dichloro-4-(dichloromethyl)benzene is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of four chlorine atoms. The two chlorine atoms on the ring and the two on the benzylic carbon pull electron density away from the π-system, making it less nucleophilic. libretexts.org

The regiochemical outcome of any potential substitution is controlled by the directing effects of the existing substituents.

Chloro Groups (at C-1 and C-2): Halogens are deactivating yet ortho-, para-directing groups. organicchemistrytutor.comyoutube.comlibretexts.org Their directing influence arises from the ability of their lone pairs to stabilize the arenium ion intermediate through resonance, which is most effective for attack at the ortho and para positions. libretexts.org

Dichloromethyl Group (-CHCl₂ at C-4): This group is strongly deactivating due to the inductive effect (-I) of its two chlorine atoms. Similar to the trichloromethyl group, it acts as a meta-director. wikipedia.orgsavemyexams.com

The available positions for an incoming electrophile (E⁺) are C-3, C-5, and C-6. The directing effects on these positions are summarized below.

| Position of Attack | Influence of C-1 Chlorine | Influence of C-2 Chlorine | Influence of C-4 Dichloromethyl Group | Overall Assessment |

|---|---|---|---|---|

| C-3 | Meta (Disfavored) | Ortho (Favored) | Meta (Favored) | Electronically favored by two groups but potentially sterically hindered. |

| C-5 | Meta (Disfavored) | Para (Favored) | Ortho (Disfavored) | Favored by the para-directing C-2 chlorine but disfavored by the other two groups. Steric hindrance from the adjacent -CHCl₂ group is also a factor. |

| C-6 | Ortho (Favored) | Meta (Disfavored) | Meta (Favored) | Electronically favored by two groups, but sterically hindered by the adjacent C-1 chlorine. |

Nucleophilic Substitution Reactions at the Benzylic Dichloromethyl Group

The dichloromethyl group (-CHCl₂) is a secondary benzylic halide. Benzylic halides are notably reactive towards nucleophiles due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions. ucalgary.caquora.com

The mechanism of substitution can be either Sₙ1 or Sₙ2, depending on the nucleophile, solvent, and temperature.

Sₙ1 Pathway: This pathway involves the formation of a secondary benzylic carbocation intermediate (3,4-dichlorophenylchlorocarbenium ion). This cation is stabilized by resonance with the aromatic ring. This mechanism is favored by polar protic solvents and weaker nucleophiles. stackexchange.com

Sₙ2 Pathway: This pathway involves a backside attack by a strong nucleophile. It is generally favored by polar aprotic solvents and is sensitive to steric hindrance at the reaction center. libretexts.org

Given that the benzylic carbon is secondary, a competition between Sₙ1 and Sₙ2 mechanisms is expected. The presence of two chlorine atoms on the benzylic carbon allows for sequential substitution reactions. The first substitution yields a monosubstituted intermediate, which can then undergo a second substitution.

| Nucleophile (Nu⁻) | Intermediate Product | Final Product | Notes |

|---|---|---|---|

| OH⁻ / H₂O | 1,2-Dichloro-4-(chloro(hydroxy)methyl)benzene | 3,4-Dichlorobenzaldehyde (B146584) | The intermediate gem-chlorohydrin is unstable and rapidly eliminates HCl. The primary product of hydrolysis is the aldehyde. |

| RO⁻ (Alkoxide) | 1,2-Dichloro-4-(chloro(alkoxy)methyl)benzene | 3,4-Dichlorobenzaldehyde dialkyl acetal | Two equivalents of alkoxide lead to the formation of a stable acetal. |

| CN⁻ (Cyanide) | 3,4-Dichlorophenyl(chloro)acetonitrile | 3,4-Dichlorophenylmalononitrile | The dinitrile product can be a precursor for other functional groups via hydrolysis or reduction. |

| RCOO⁻ (Carboxylate) | - | Acylal / Di-ester | Reaction with two equivalents of a carboxylate salt can form a gem-di-ester. |

The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can influence the rate of these substitution reactions. They tend to destabilize the benzylic carbocation intermediate of the Sₙ1 pathway, potentially slowing it down, while making the benzylic carbon more electrophilic and thus more susceptible to attack in an Sₙ2 reaction.

Hydrolytic and Oxidative Transformations of the Dichloromethyl Moiety

The dichloromethyl group is a synthetic equivalent of a formyl group and can be readily converted to an aldehyde or a carboxylic acid.

Hydrolysis to 3,4-Dichlorobenzaldehyde: The most common transformation of the dichloromethyl group is its hydrolysis to the corresponding aldehyde. This reaction is a cornerstone in the synthesis of aromatic aldehydes from chlorinated toluene (B28343) precursors. nih.gov The hydrolysis of this compound yields 3,4-dichlorobenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

The reaction typically proceeds by heating the compound in the presence of water, often with a catalyst.

Acid Catalysis: Strong acids can facilitate the hydrolysis.

Lewis Acid Catalysis: Lewis acids like zinc chloride or iron(III) chloride are also effective catalysts for this transformation. google.com

Phase-Transfer Catalysis: This method can be employed to improve the reaction between the organic substrate and the aqueous nucleophile.

The mechanism involves a nucleophilic substitution of the chlorine atoms by water molecules to form a highly unstable gem-diol, which spontaneously dehydrates to yield the stable aldehyde product.

Oxidative Transformations: Oxidation of the dichloromethyl group can also lead to 3,4-dichlorobenzaldehyde or, under more vigorous conditions, 3,4-dichlorobenzoic acid. The outcome depends on the choice of oxidizing agent and the reaction conditions. While direct oxidation of the dichloromethyl group is less common than hydrolysis, various oxidants used for benzylic C-H bonds could potentially be adapted for this transformation. The hydrolysis product, 3,4-dichlorobenzaldehyde, is more commonly oxidized to 3,4-dichlorobenzoic acid using standard oxidants like potassium permanganate (B83412) or chromic acid.

Reductive Pathways and Derivatization Strategies

Reductive methods offer pathways to selectively modify the chlorinated substituents on both the side chain and the aromatic ring, providing access to a range of derivatives.

Reduction of the Dichloromethyl Group: The two chlorine atoms on the benzylic carbon can be sequentially or fully removed.

Partial Reduction: Selective reduction could potentially yield 1,2-dichloro-4-(chloromethyl)benzene or 3,4-dichlorotoluene (B105583).

Complete Reduction: More forceful reduction, for instance using catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or a metal-acid system (e.g., Zn/HCl), would lead to the formation of 3,4-dichlorotoluene. nist.gov

Reductive Dehalogenation of the Aromatic Ring: The chlorine atoms attached to the benzene ring can also be removed through reductive processes. Catalytic hydrogenation is a common method for this dehalogenation. The reaction conditions can be tuned to control the extent of dechlorination. For example, anaerobic microbial consortia have been shown to reductively dehalogenate dichlorobenzenes to monochlorobenzene and subsequently to benzene. nih.gov Similar biological or chemical methods could potentially be applied to this compound.

| Reductive Strategy | Primary Product | Notes |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd-C, controlled) | 3,4-Dichlorotoluene | This method typically reduces the benzylic halides first before affecting the aryl halides. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C, harsh conditions) | Toluene | Under forcing conditions, all chlorine atoms can be removed. |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Mixture of chlorinated toluenes | This method can lead to a mixture of partially dehalogenated products. |

| Aerobic Reductive Dechlorination | 4-Chlorobenzoate | Certain bacteria can perform an initial reductive dechlorination followed by other transformations. nih.gov |

These reductive strategies are powerful tools for derivatization, allowing for the synthesis of specific chlorinated toluene isomers or the complete removal of halogen atoms to yield the parent hydrocarbon scaffold.

Comparative Reactivity Studies with Isomeric and Analogous Chlorinated Benzenes

To fully appreciate the chemical profile of this compound, it is instructive to compare its reactivity with that of its isomers and structural analogues.

Comparison with Isomers: The reactivity of chlorinated benzenes and toluenes is highly dependent on the substitution pattern. researchgate.netafirm-group.com An isomer such as 2,4-dichloro-1-(dichloromethyl)benzene nih.gov would exhibit different reactivity. In this isomer, the dichloromethyl group is at C-1, flanked by a chlorine atom at C-2. This would introduce significant steric hindrance around the benzylic position, likely decreasing the rate of nucleophilic substitution compared to the C-4 substituted isomer. Furthermore, the directing effects for electrophilic substitution would change, leading to a different regiochemical outcome.

Comparison with Analogues:

3,4-Dichlorotoluene: The most direct analogue for comparison is 3,4-dichlorotoluene. nist.gov The key difference is the side chain: a methyl group (-CH₃) versus a dichloromethyl group (-CHCl₂). The methyl group is weakly activating and an ortho-, para-director. savemyexams.com In contrast, the dichloromethyl group is strongly deactivating and a meta-director. Consequently, 3,4-dichlorotoluene is significantly more reactive towards electrophilic substitution than this compound, and it directs incoming electrophiles to different positions (primarily C-6 and C-2).

Benzylidene Chloride (C₆H₅CHCl₂): Comparing this compound to benzylidene chloride highlights the electronic impact of the ring substituents. The two chlorine atoms on the ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. They also influence nucleophilic substitution at the side chain by destabilizing a potential Sₙ1 carbocation intermediate, which could alter the reaction rate and mechanism compared to the unsubstituted benzylidene chloride. byjus.com

1,2-Dichlorobenzene (B45396): This comparison isolates the effect of the dichloromethyl group. While 1,2-dichlorobenzene is already deactivated, the addition of the -CHCl₂ group in the para position further reduces the ring's nucleophilicity, making this compound substantially less reactive in electrophilic aromatic substitution reactions.

Advanced Spectroscopic and Computational Characterization of 1,2 Dichloro 4 Dichloromethyl Benzene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For 1,2-dichloro-4-(dichloromethyl)benzene (C₇H₄Cl₄), both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and one methine proton. The proton on the dichloromethyl group (-CHCl₂) would appear as a singlet at a downfield chemical shift, typically in the range of 6.5-7.5 ppm, due to the strong deshielding effect of the two adjacent chlorine atoms. The aromatic region would display a more complex pattern. The proton at position 5 of the benzene (B151609) ring would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would be a doublet of doublets, coupled to both the proton at position 5 and the proton at position 3. The proton at position 3, being adjacent to a chlorine-substituted carbon, would appear as a doublet.

The ¹³C NMR spectrum would corroborate this structure, showing seven distinct carbon signals: one for the dichloromethyl carbon and six for the aromatic carbons, four of which are substituted and two are proton-bearing.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H on -CHCl₂ | 6.5 - 7.5 | Singlet (s) |

| Aromatic H-3 | 7.6 - 7.8 | Doublet (d) |

| Aromatic H-5 | 7.4 - 7.6 | Doublet (d) |

Note: Predicted values are based on the analysis of similar chlorinated toluene (B28343) structures.

High-Resolution Mass Spectrometric (HRMS) Analysis for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₇H₄Cl₄), the calculated molecular weight is approximately 229.91 g/mol . nist.gov

A key feature in the mass spectrum of a polychlorinated compound is the distinctive isotopic pattern of the molecular ion peak, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). A molecule containing four chlorine atoms, such as this one, will exhibit a cluster of peaks (M, M+2, M+4, M+6, M+8) with a characteristic intensity ratio, providing definitive evidence for the number of chlorine atoms present.

Electron ionization (EI) would likely induce fragmentation. Expected fragmentation pathways include the loss of a chlorine radical (M-Cl) to form a stabilized cation, or the loss of HCl (M-HCl). The base peak in the spectrum of the related compound, α,3,4-trichlorotoluene, corresponds to the loss of the chloromethyl group's chlorine atom. chemicalbook.com A similar primary fragmentation would be anticipated for the dichloromethyl analogue.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. chemicalbook.com For this compound, the spectra would be dominated by vibrations associated with the substituted benzene ring and the dichloromethyl group.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: A signal for the methine proton of the -CHCl₂ group would be expected around 2950-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ range are characteristic of the benzene ring.

C-Cl stretching: Strong absorptions corresponding to the C-Cl bonds are expected in the 800-600 cm⁻¹ region. The presence of multiple C-Cl bonds (both aromatic and aliphatic) would likely result in several overlapping bands in this "fingerprint" region.

The NIST Chemistry WebBook provides IR spectral data for analogous compounds like 1,2-dichloro-4-methylbenzene and 1,2-dichlorobenzene (B45396), which show characteristic C-Cl and aromatic ring vibrations in these expected regions. nist.govnist.gov

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching |

| Aliphatic C-H Stretch | 3000 - 2950 | Stretching |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching |

| C-H Bend | 1450 - 1000 | Bending |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly documented, analysis of related halogenated compounds provides insight into the expected molecular geometry and intermolecular interactions. researchgate.net

A crystallographic study would yield precise data on bond lengths, bond angles, and torsional angles. For instance, the C-Cl bond lengths on the aromatic ring would be expected to be shorter than the C-Cl bonds of the dichloromethyl group. The benzene ring would be planar, with the substituents causing minor deviations.

In the solid state, intermolecular interactions would play a crucial role in the crystal packing. Studies on similar molecules, such as 1,3-bis(chloromethyl)benzene, reveal the importance of halogen-halogen (Cl···Cl) interactions and potential C-H···π contacts in stabilizing the three-dimensional network. researchgate.net These weak interactions are critical in crystal engineering and understanding the material's physical properties.

Computational Chemistry and Density Functional Theory (DFT) Studies

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) provide powerful tools for predicting the properties of molecules. acs.orgscientific.net DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and electronic properties, offering a theoretical framework that complements experimental findings. niscpr.res.inresearchgate.net

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to find the lowest energy (most stable) three-dimensional structure of this compound. semanticscholar.org These calculations provide optimized bond lengths and angles that are typically in excellent agreement with experimental values from X-ray crystallography.

Furthermore, conformational analysis can be performed to explore the rotational barrier of the dichloromethyl group. By calculating the energy of the molecule as the C(aromatic)-C(aliphatic) bond is rotated, a potential energy surface can be generated, identifying the most stable conformer and the energy required to transition between different rotational states.

DFT also provides deep insights into the electronic nature of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitability.

Reactivity descriptors can be derived from the electronic structure. The Molecular Electrostatic Potential (MEP) map, for example, visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. For this compound, the MEP would likely show negative potential around the chlorine atoms and positive potential around the hydrogen atoms.

Finally, DFT can be used to model reaction pathways, for instance, in its synthesis via the chlorination of toluene derivatives or its potential degradation mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed, elucidating the mechanism and kinetics. acs.orgresearchgate.net

Intermolecular Interactions and Crystal Packing Phenomena

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published experimental or computational studies specifically detailing the crystal structure and intermolecular interactions of this compound. While extensive research exists on the crystal packing of various benzene derivatives and their halogenated analogues, specific crystallographic data, including unit cell parameters, space group, and detailed intermolecular contact analysis (such as halogen bonds, hydrogen bonds, or π-π stacking) for this compound, is not available in the public domain as of the latest searches.

The analysis of crystal packing and intermolecular forces is fundamental to understanding the solid-state properties of a compound, influencing its melting point, solubility, and polymorphism. Such analyses typically rely on single-crystal X-ray diffraction data, which provides precise atomic coordinates within the crystal lattice. From these coordinates, various non-covalent interactions that dictate the three-dimensional arrangement of molecules can be investigated.

For analogous compounds, such as other chlorinated toluenes and benzene derivatives, research has shown that crystal packing is often governed by a combination of weak C-H···Cl hydrogen bonds, Cl···Cl halogen bonds, and π-π stacking interactions between aromatic rings. The specific geometry and prevalence of these interactions are highly dependent on the substitution pattern on the benzene ring.

However, without specific crystallographic data for this compound, any discussion of its crystal packing would be purely speculative. The presence of two chlorine atoms on the benzene ring and a dichloromethyl group introduces a high degree of complexity, and the resulting intermolecular interactions cannot be reliably predicted without experimental or detailed computational evidence.

Therefore, the detailed research findings and data tables concerning the intermolecular interactions and crystal packing phenomena for this compound cannot be provided.

Role in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Building Block in the Construction of Complex Organic Molecules

There is no available literature detailing the use of 1,2-Dichloro-4-(dichloromethyl)benzene as a key building block in the construction of complex organic molecules. Organic building blocks are fundamental functionalized molecules used for the modular assembly of more complex structures in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com While chlorinated benzenes are a recognized class of organic building blocks, the specific contributions of this compound are not documented. sigmaaldrich.comcarlroth.com

Precursor to Specialty Chemicals and Research Intermediates

No specific instances of this compound being used as a precursor to specialty chemicals or research intermediates were found in the reviewed literature.

Applications in the Synthesis of Agrochemical Intermediates (e.g., fungicides)

While there is no direct evidence of this compound's use in synthesizing agrochemical intermediates, it is noteworthy that a related isomer, 2,4-Dichloro-1-(dichloromethyl)benzene, serves as an intermediate in the production of 2,4-dichlorobenzaldehyde, which is then used to manufacture fungicides such as diniconazole. echemi.com This suggests a potential, though unconfirmed, utility for dichloromethyl-substituted dichlorobenzenes in the agrochemical sector.

Integration into Polymer Formulations for Material Property Modification (e.g., flame retardancy)

There is no documented use of this compound in polymer formulations for modifying material properties such as flame retardancy. Halogenated compounds, particularly those containing chlorine and bromine, have historically been used as flame retardants in a variety of products, including plastics and textiles. ca.govwa.gov These chemicals can be incorporated into polymers to slow the spread of fire. wa.gov However, the specific application of this compound for this purpose is not reported.

Environmental Transformation and Abiotic/biotic Degradation Mechanisms of Chlorinated Methylbenzenes

Hydrolytic Degradation Pathways in Aqueous Environments

Hydrolysis is a chemical transformation process in which a molecule is cleaved into two parts by reacting with water. For many organic compounds, this can be a significant degradation pathway in aqueous environments. The susceptibility of a chemical to hydrolysis depends on the presence of functional groups that can be attacked by water.

In the case of 1,2-Dichloro-4-(dichloromethyl)benzene, the dichloromethyl group (-CHCl2) is the most likely site for hydrolytic attack. Dichloromethyl groups can undergo hydrolysis to form aldehydes. Therefore, it is anticipated that this compound would hydrolyze to form 3,4-dichlorobenzaldehyde (B146584). This reaction involves the stepwise replacement of the chlorine atoms by hydroxyl groups, followed by the elimination of a water molecule to yield the aldehyde.

A study on the hydrolysis of 1,2,4-trichlorobenzene (B33124) to produce 2,5-dichlorophenol (B122974) required high temperatures (around 250-290°C) and pressure, indicating that the aromatic chlorine atoms are not easily hydrolyzed google.com. This further suggests that the primary hydrolytic degradation pathway for this compound will involve the dichloromethyl group.

Table 1: Predicted Hydrolytic Degradation Product of this compound

| Reactant | Predicted Product | Reaction Type |

| This compound | 3,4-Dichlorobenzaldehyde | Hydrolysis |

Photochemical Transformation Processes under Environmental Conditions

Photochemical transformation, or photodegradation, involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant removal mechanism for compounds present in the atmosphere or in the upper layers of surface waters.

Chlorinated aromatic compounds can undergo photochemical transformation through direct photolysis or indirect photo-oxidation. In direct photolysis, the chemical itself absorbs light energy, leading to its degradation. In indirect photo-oxidation, other substances in the environment, such as hydroxyl radicals (•OH), absorb light energy and then react with the chemical.

For chlorinated benzenes, reaction with hydroxyl radicals is a primary atmospheric degradation pathway canada.ca. The estimated atmospheric half-life for 1,2-dichlorobenzene (B45396) due to reaction with hydroxyl radicals is on the order of days mdpi.com. It is expected that this compound would have a similar atmospheric fate, being subject to degradation by hydroxyl radicals. The rate of this reaction would determine its persistence in the atmosphere and its potential for long-range transport.

In aqueous environments, the presence of photosensitizers like humic acids can accelerate the photodegradation of chlorinated organic compounds. While specific studies on the photodegradation of this compound are lacking, research on other chlorinated benzenes suggests that this process could contribute to its transformation in sunlit surface waters.

Microbial Biodegradation by Activated Sludge and Environmental Microorganisms

Microbial biodegradation is a key process in the removal of organic pollutants from the environment. Microorganisms, particularly bacteria and fungi, can use these compounds as a source of carbon and energy, or transform them through co-metabolism.

The biodegradation of chlorinated benzenes has been studied in various environmental settings, including soil and activated sludge. For example, Pseudomonas species have been shown to degrade 1,2-dichlorobenzene under aerobic conditions researchgate.net. The degradation pathway often involves the initial action of a dioxygenase enzyme, leading to the formation of a dichlorinated catechol, which is then further metabolized researchgate.net.

Studies on activated sludge have shown that it can be acclimated to degrade various benzene (B151609) derivatives, including chlorobenzene (B131634) nih.govresearchgate.net. The ability of a microbial community to degrade a specific compound depends on factors such as the presence of appropriate enzymes, acclimation period, and environmental conditions (e.g., presence of oxygen, nutrients).

Given the structure of this compound, its biodegradation could potentially proceed through the oxidation of the methyl group or the aromatic ring. The presence of chlorine atoms can make the compound more recalcitrant to biodegradation compared to its non-chlorinated counterparts. Anaerobic biodegradation through reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen, is another possible pathway, especially in anoxic environments like sediments ethz.ch.

There is a clear need for experimental studies to determine the specific microbial degradation pathways and rates for this compound in different environmental matrices.

Sorption, Volatilization, and Transport Phenomena in Environmental Compartments

The transport and distribution of this compound in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and partitioning behavior.

Sorption: The tendency of a chemical to attach to soil or sediment particles is described by its sorption coefficient, often normalized to the organic carbon content of the sorbent (Koc). Compounds with high Koc values are more likely to be found in soil and sediment, while those with low Koc values will tend to remain in the water phase. Based on its structure as a chlorinated aromatic hydrocarbon, this compound is expected to have a relatively low aqueous solubility and a moderate to high affinity for organic matter in soil and sediment solubilityofthings.com. This sorption will affect its mobility and bioavailability for degradation. For comparison, the Koc for 1,4-dichlorobenzene (B42874) is estimated to be around 1030, indicating low soil mobility canada.ca.

Volatilization: The tendency of a chemical to move from water or soil to the air is determined by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for volatilization. For many chlorinated benzenes, volatilization is a significant process for their removal from surface water canada.ca. The Henry's Law constant for (dichloromethyl)-benzene has been reported, with values varying depending on the estimation method henrys-law.org. This suggests that volatilization from water surfaces could be an important environmental fate process for this compound as well.

Transport: Once in the atmosphere, the compound can be transported over long distances before being deposited back to land or water. In aquatic systems, its transport will be influenced by water currents and its partitioning between the water column, sediment, and biota.

Table 2: Estimated Physicochemical Properties and Environmental Partitioning Tendencies

| Property | Estimated Value/Behavior for this compound | Implication for Environmental Fate |

| Water Solubility | Low solubilityofthings.com | Tends to partition out of the water phase. |

| Sorption (Koc) | Moderate to High (inferred from related compounds) canada.ca | Likely to be sorbed to soil and sediment, reducing mobility in water. |

| Volatilization (Henry's Law Constant) | Moderate (inferred from related compounds) henrys-law.org | Volatilization from water can be a significant removal mechanism. |

Application of Environmental Fate Models and Simulation Parameters (e.g., Fugacity Models)

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment, especially when experimental data is scarce ecetoc.org. Fugacity models, for example, use the concept of "escaping tendency" (fugacity) to describe the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) at equilibrium solubilityofthings.com.

To apply a fugacity model, key physicochemical properties of the substance are required as input parameters. These include molecular weight, water solubility, vapor pressure, octanol-water partition coefficient (Kow), and Henry's Law constant. For this compound, many of these parameters would need to be estimated using Quantitative Structure-Activity Relationship (QSAR) models due to the lack of experimental data researchgate.netaftonchemical.com.

QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity ecetoc.org. By using the structure of this compound, it is possible to predict its Kow, water solubility, and other parameters needed for fate modeling.

Once the necessary parameters are obtained, a fugacity model can provide a picture of how this compound would be distributed in a model environment. Based on the properties of similar compounds, it is likely that it would partition significantly to soil and sediment, with a smaller fraction in water and air. The model could also estimate the persistence of the compound in each compartment by incorporating degradation rates (which would also likely be QSAR-estimated).

The use of such models provides a preliminary assessment of the environmental fate of this compound, but the results should be interpreted with caution given the reliance on estimated parameters.

Analytical Chemistry Methodologies for Research and Environmental Monitoring of Chlorinated Benzene Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of chlorinated benzene (B151609) derivatives, providing the necessary separation for accurate quantification and identification. The volatility and chemical nature of 1,2-Dichloro-4-(dichloromethyl)benzene and related compounds dictate the selection of the most appropriate chromatographic technique.

Gas Chromatography (GC) with Diverse Detection Modes (e.g., FID, ECD, MS)

Gas chromatography (GC) is the premier analytical technique for the determination of volatile and semi-volatile chlorinated benzenes due to its high resolution and sensitivity. epa.gov The choice of detector is critical and is based on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural confirmation.

Flame Ionization Detector (FID): The FID is a widely used, robust detector for organic compounds. bme.hu While it offers a wide linear range and is inexpensive, its response to chlorinated compounds is attenuated. bme.hu The presence of chlorine atoms on the benzene ring reduces the signal in an FID. bme.hu Despite this, GC-FID has been successfully used for the quantitative analysis of chlorobenzene (B131634) isomers in various samples, including water and sediment. tandfonline.comajol.infoatlantis-press.com For instance, a method for analyzing seven chlorinated benzenes in dam water using direct immersion solid-phase microextraction (DI-SPME) coupled with GC-FID showed good linearity and recoveries ranging from 83.6% to 107.2%. ajol.info Another study optimized GC-FID conditions to completely separate p-dichlorobenzene, o-dichlorobenzene, and 1,2,4-trichlorobenzene (B33124) in wastewater samples. atlantis-press.com

Electron Capture Detector (ECD): The ECD is highly selective and sensitive for electrophilic compounds, such as chlorinated hydrocarbons. thermofisher.com This makes it particularly suitable for trace-level analysis of chlorinated benzenes in environmental samples. epa.gov A dual-detector configuration using both FID and ECD allows for the simultaneous analysis of hydrocarbons and more selective detection of chlorinated compounds from the same sample injection. thermofisher.com

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) is the most powerful approach, providing both separation and definitive identification of the analytes. researchgate.net It combines the high separation efficiency of GC with the high sensitivity and specificity of MS. mdpi.comnih.gov GC-MS is considered the most effective method for determining the presence of contaminants like chlorinated benzenes in water. researchgate.net For the analysis of chlorobenzenes in sediment, GC-MS operating in selected ion monitoring (SIM) mode allows for enhanced sensitivity and quantitative analysis by monitoring specific ions for each compound. oup.com The U.S. Environmental Protection Agency (EPA) recommends methods such as purge-and-trap GC/MS for the analysis of chlorobenzene in air samples. epa.gov

| Compound(s) | Column | Oven Temperature Program | Detector | Reference |

|---|---|---|---|---|

| Chlorobenzene Isomers | Thick film megabore, methyl silicone with 35% phenyl groups | Temperature programmed | FID | tandfonline.com |

| 7 Chlorinated Benzenes | Not specified | 60°C (2 min) -> 10°C/min to 70°C (4 min) -> 5°C/min to 85°C -> 15°C/min to 205°C -> 25°C/min to 280°C (5 min) | FID | ajol.info |

| All 12 Chlorobenzenes | Rtx-624 (60 m x 0.32 mm, df = 1.8 µm) | 60°C -> 5°C/min to 200°C (3 min) -> 10°C/min to 250°C (9 min) | MS (SIM mode) | oup.com |

| Volatile Organic Compounds (including chlorinated compounds) | CP-Select 624 CB (60 m × 250 μm × 1.4 μm) | Not specified (after desorption at 250°C for 4 min) | MS | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analogues

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of non-volatile, thermally unstable, or more polar derivatives. mdpi.com For instance, metabolites of chlorinated benzenes or products from synthetic reactions might be amenable to HPLC analysis.

A study developed an HPLC method for determining p-chloronitrobenzene and its metabolites in urine using a reversed-phase ODS (octadecylsilane) column. nih.gov The method utilized different mobile phases and UV detection wavelengths to separate various metabolites. nih.gov Another paper improved the HPLC conditions for four benzene derivatives by using a mobile phase containing trifluoroacetic acid with an ODS-C18 column and UV detection at 254 nm. researchgate.netasianpubs.orgasianpubs.org These examples demonstrate the utility of reversed-phase HPLC with UV detection for separating and quantifying benzene derivatives, a methodology that could be adapted for non-volatile analogues of this compound.

Advanced Mass Spectrometry (MS) in Qualitative and Quantitative Research

Advanced mass spectrometry techniques have become indispensable for environmental chemistry, offering unparalleled sensitivity and specificity for the analysis of complex samples. numberanalytics.com Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are pivotal for both identifying unknown contaminants and accurately quantifying them at trace levels. mdpi.comnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like Time-of-Flight (TOF) or Orbitrap mass analyzers, provide high mass accuracy, which enables the determination of the elemental composition of an unknown compound. numberanalytics.com This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas, a common challenge in complex environmental matrices. numberanalytics.com GC-TOF-MS, for example, combines high speed and resolution, making it ideal for the untargeted profiling of environmental samples. researchgate.net

Tandem Mass Spectrometry (MS/MS): MS/MS enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. mdpi.com In GC-MS/MS, a specific parent ion is selected and fragmented, and then one or more specific product ions are monitored. researchgate.net This technique, often using multiple reaction monitoring (MRM), effectively eliminates matrix interference and improves the detection accuracy of trace compounds in complex samples. researchgate.net

For chlorinated compounds like this compound, MS analysis reveals characteristic isotopic patterns due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.infolibretexts.org The presence of multiple chlorine atoms in the molecule will result in a complex but predictable isotopic cluster for the molecular ion and any chlorine-containing fragment ions, which is a powerful tool for identification. docbrown.info The mass spectrum of 1,2-dichloro-4-(chloromethyl)benzene shows a molecular ion peak cluster corresponding to its chemical formula, C₇H₅Cl₃. nist.gov Soft ionization techniques, such as vacuum ultraviolet single-photon ionization (VUV-SPI), can be used to produce fragmentation-free mass spectra, which simplifies quantitative analysis. osti.gov

Optimized Sample Preparation and Extraction Protocols for Complex Environmental and Synthetic Matrices

Effective sample preparation is a critical step to isolate this compound and related compounds from complex matrices like water, soil, and sediment, and to concentrate them prior to chromatographic analysis. The choice of method depends on the matrix, the volatility of the analyte, and the required detection limits. oup.com

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting organic compounds from aqueous samples. tandfonline.com Solvents like n-hexane are used to extract chlorinated benzenes from water. tandfonline.com While effective, LLE can be time-consuming and require large volumes of organic solvents. tandfonline.commdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique that involves passing a liquid sample through a solid sorbent material to adsorb the analytes of interest. tandfonline.com The analytes are then eluted with a small volume of solvent. This method is efficient for pre-concentrating analytes and removing interferences.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. ajol.info The fiber is then directly desorbed in the injector of a GC. A method using direct immersion SPME with a polydimethylsiloxane (B3030410) (PDMS) fiber was optimized for the analysis of chlorinated benzenes in dam water, demonstrating good precision and low detection limits. ajol.info

Other Extraction Techniques: For solid samples like sediment and soil, solvent extraction assisted by shaking or ultrasonication is common, using solvents such as acetone (B3395972) and hexane. oup.com The extract often requires a clean-up step, for example using a silica (B1680970) gel column, to remove interfering substances before GC analysis. oup.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another effective approach for extracting a wide range of compounds from various matrices. mdpi.com

| Matrix | Extraction Method | Key Parameters/Solvents | Recovery/Efficiency | Reference |

|---|---|---|---|---|

| Sediment | Solvent Extraction (shaking) | Pentane and acetone mix (4:1); clean-up on silica gel with activated copper | High recovery (78% to 107%) for most chlorobenzenes | oup.com |

| Environmental Water | Micro-Liquid-Liquid Extraction | n-hexane with a few drops of acetone | Average recovery of 83.29% for chlorobenzenes | tandfonline.com |

| River Sediment | SPE or Liquid-Liquid Extraction | SPE with RP-C18 for lower chlorinated benzenes; LLE with ethyl acetate (B1210297) for higher chlorinated benzenes | >75% for most analytes | tandfonline.com |

| Dam Water | Direct Immersion SPME | 100 µm PDMS fiber; 30 min extraction | 83.6–107.2% | ajol.info |

| Environmental Water | Magnetic Molecularly Imprinted Chitosan Membrane | Solid to liquid ratio 1:2; 20 min extraction time | 89.02–106.97% | mdpi.comresearchgate.net |

Development of Non-Target and Suspect Screening Approaches for Environmental Research

Beyond analyzing known contaminants (target analysis), modern analytical chemistry is increasingly employing non-target and suspect screening approaches to identify a broader range of chemicals in the environment. nih.govnrw-futurewater.de These methods are essential for discovering previously unknown pollutants, transformation products, and other emerging contaminants. nih.govresearchgate.net

Suspect Screening Analysis (SSA): In SSA, analysts screen for a pre-defined list of compounds that are suspected to be present in a sample, but for which reference standards may not be available for immediate confirmation. nih.govau.dk This is typically done by comparing the high-resolution mass spectra and retention times of detected features against a database of suspected compounds. nih.govau.dk

Non-Target Analysis (NTA): NTA is a more comprehensive approach that aims to identify all detectable chemical features in a sample without any prior assumptions. nih.govnist.gov It involves acquiring full-scan HRMS data and using sophisticated software to process the data, propose chemical formulas, and match spectra against large databases to tentatively identify unknown compounds. numberanalytics.comnih.gov

These screening methods are particularly valuable for studying the fate of compounds like this compound in the environment. They can help identify its degradation or transformation products, which may themselves be of environmental concern. numberanalytics.com The use of HRMS techniques like LC-QTOF-MS or GC-Orbitrap MS is fundamental to these approaches, providing the accurate mass data needed to propose elemental compositions and increase confidence in identifications. numberanalytics.comau.dkthermofisher.com The integration of these powerful screening tools into environmental monitoring provides a more holistic view of chemical contamination. nrw-futurewater.denist.gov

Future Research and Unexplored Avenues for this compound and Related Compounds

The chemical compound this compound is a polychlorinated aromatic hydrocarbon with significant potential as a synthetic intermediate. While its basic properties are understood, a vast landscape of future research opportunities remains, spanning from sustainable synthesis to environmental remediation. This article explores key future research directions and unexplored avenues for this compound and its relatives, focusing on the development of innovative chemical methodologies and a deeper understanding of its molecular characteristics.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dichloro-4-(dichloromethyl)benzene, and how can purity be validated?

- Methodology : Synthesis typically involves electrophilic aromatic substitution or Friedel-Crafts alkylation using dichloromethyl precursors. For purity validation, employ gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy. Factorial design (e.g., varying temperature, catalyst ratios) can optimize yield . Purity thresholds (>98%) should align with analytical standards from NIST or PubChem .

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodology : Conduct systematic solubility tests using shake-flask methods under controlled temperatures. Analyze discrepancies via Hansen solubility parameters and computational tools (e.g., COSMO-RS). Validate with triplicate measurements and compare against PubChem’s experimental/computed data .

Q. What experimental protocols ensure stability during long-term storage?

- Methodology : Accelerated stability studies under varying humidity, temperature, and light exposure (ICH Q1A guidelines). Monitor degradation via HPLC-UV and identify breakdown products using high-resolution MS. Store in amber vials with inert gas (argon) to suppress hydrolysis .

Q. How can isomers or byproducts be separated during synthesis?

- Methodology : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water). For volatile byproducts, headspace GC-MS is effective. Confirm separation efficiency with spiked controls and reference standards .

Q. What are the baseline toxicity profiles, and how do they compare to structural analogs?

- Methodology : Perform acute toxicity assays (e.g., Daphnia magna EC50, Ames test). Compare with analogs like 1,2-dichlorobenzene using QSAR models. Cross-reference EPA toxicity databases for environmental risk assessment .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for novel derivatives?

- Methodology : Employ density functional theory (DFT) to map potential energy surfaces for chlorination steps. Validate with in situ FTIR and kinetic isotope effects (KIE). Tools like Gaussian or COMSOL Multiphysics enable reaction optimization .

Q. What mechanisms explain contradictory catalytic activity in halogen-exchange reactions?

- Methodology : Use isotopic labeling (e.g., ³⁶Cl tracing) to track substituent mobility. Pair with operando XRD/XPS to monitor catalyst surface changes. Contrast homogeneous vs. heterogeneous pathways via Eyring analysis .

Q. How does environmental matrix complexity (e.g., soil vs. water) affect degradation kinetics?

- Methodology : Simulate environmental matrices in microcosms. Quantify half-lives via LC-MS/MS and model using first-order kinetics. Compare with QSAR predictions for bioavailability adjustments .

Q. What advanced techniques characterize solid-state interactions in co-crystals or polymorphs?

- Methodology : Single-crystal XRD and solid-state NMR (¹³C CP/MAS) resolve packing motifs. Pair with thermal analysis (DSC/TGA) to assess phase stability. Computational crystal structure prediction (CSP) tools validate experimental findings .

Q. How can machine learning optimize reaction conditions for scale-up?

- Methodology : Train neural networks on historical reaction data (yield, purity, energy input). Validate via Bayesian optimization in lab-scale reactors. Integrate real-time PAT (process analytical technology) for adaptive control .

Data Contradictions and Resolution Strategies

- Example : Discrepancies in reported melting points may arise from polymorphic forms or impurity profiles. Resolve via DSC purity analysis and recrystallization in multiple solvents (e.g., ethanol, hexane) .

- Example : Conflicting bioactivity data may stem from assay variability (e.g., cell line differences). Standardize protocols using OECD guidelines and include positive/negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。